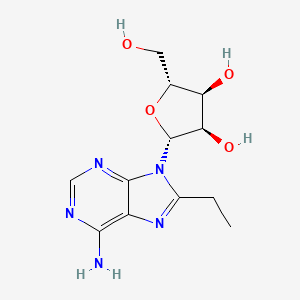

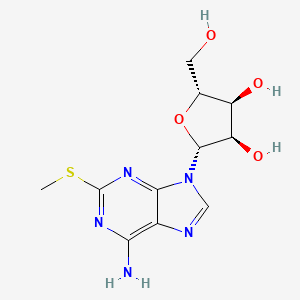

2-Méthylthioadénosine

Vue d'ensemble

Description

La 2-méthylthioadénosine est un nucléoside contenant du soufre qui se rencontre naturellement dans diverses espèces, notamment les procaryotes, les levures, les plantes et les eucaryotes supérieurs . Elle joue un rôle important dans le métabolisme cellulaire et a été étudiée pour ses applications thérapeutiques potentielles, en particulier dans le cancer et les maladies neurologiques .

Applications De Recherche Scientifique

2-Methylthioadenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It plays a role in cellular signaling and metabolism.

Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.

Mécanisme D'action

La 2-méthylthioadénosine exerce ses effets par le biais de plusieurs mécanismes :

Cibles moléculaires : Elle cible les enzymes impliquées dans les processus de méthylation, telles que les méthyltransférases.

Voies impliquées : Elle module la voie des polyamines, influant sur la méthylation de l’ADN et des protéines. .

Composés similaires :

Adénosine : Le nucléoside parent sans le groupe méthylthio.

S-Adénosylméthionine : Un composé apparenté impliqué dans les réactions de méthylation.

Méthylthioadénosine phosphorylase : Une enzyme qui métabolise la this compound.

Unicité : La this compound est unique en raison de son groupe méthylthio contenant du soufre, qui lui confère des propriétés chimiques et biologiques distinctes. Elle joue des rôles spécifiques dans le métabolisme cellulaire et a un potentiel thérapeutique que ne partagent pas ses analogues .

Analyse Biochimique

Biochemical Properties

2-Methylthioadenosine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key enzymes it interacts with is methylthioadenosine phosphorylase, which catalyzes the phosphorolysis of 2-Methylthioadenosine to adenine and 5-methylthioribose-1-phosphate . This interaction is essential for the methionine salvage pathway, allowing the recycling of methionine from 2-Methylthioadenosine. Additionally, 2-Methylthioadenosine has been shown to inhibit the activity of certain protein arginine methyltransferases, affecting the methylation of arginine residues in proteins .

Cellular Effects

2-Methylthioadenosine has been observed to exert various effects on different cell types and cellular processes. In melanoma cells, it has been demonstrated to inhibit cell proliferation and induce apoptosis . This compound also influences cell signaling pathways, such as the Akt and S6 ribosomal protein pathways, leading to the down-regulation of cyclin D1 and inhibition of cell cycle progression . Furthermore, 2-Methylthioadenosine affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 2-Methylthioadenosine involves its interaction with specific biomolecules and enzymes. It binds to methylthioadenosine phosphorylase, facilitating the breakdown of 2-Methylthioadenosine into adenine and 5-methylthioribose-1-phosphate . This reaction is crucial for the methionine salvage pathway. Additionally, 2-Methylthioadenosine inhibits the activity of protein arginine methyltransferases, leading to reduced methylation of arginine residues in proteins . This inhibition affects various cellular processes, including gene expression and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylthioadenosine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Methylthioadenosine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to 2-Methylthioadenosine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell types . These effects are particularly pronounced in cancer cells, where 2-Methylthioadenosine has shown potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 2-Methylthioadenosine vary with different dosages in animal models. At lower doses, it has been observed to promote neuroprotection and remyelination in models of inflammation and demyelination . At higher doses, 2-Methylthioadenosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Methylthioadenosine is involved in the methionine salvage pathway, where it is converted to adenine and 5-methylthioribose-1-phosphate by methylthioadenosine phosphorylase . This pathway is essential for the recycling of methionine and the maintenance of cellular methionine levels. Additionally, 2-Methylthioadenosine can influence other metabolic pathways, such as polyamine biosynthesis and the folate cycle, by modulating the availability of key metabolites .

Transport and Distribution

The transport and distribution of 2-Methylthioadenosine within cells and tissues are mediated by specific transporters and binding proteins. It is transported across the plasma membrane by nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, 2-Methylthioadenosine can interact with various binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of 2-Methylthioadenosine in cellular processes.

Subcellular Localization

2-Methylthioadenosine is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, 2-Methylthioadenosine can interact with transcription factors and other regulatory proteins, affecting gene expression and other nuclear processes . In the cytoplasm, it participates in metabolic reactions and signaling pathways that are essential for cellular function.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2-méthylthioadénosine implique généralement la méthylation de l’adénosine. Une méthode courante consiste à faire réagir l’adénosine avec de l’iodure de méthyle en présence d’une base comme l’hydrure de sodium . La réaction est effectuée dans un solvant aprotique comme le diméthylformamide à des températures élevées pour faciliter le processus de méthylation.

Méthodes de production industrielle : La production industrielle de la this compound peut impliquer des approches biotechnologiques, telles que l’utilisation de micro-organismes génétiquement modifiés pour produire le composé. Ces méthodes peuvent être plus rentables et plus respectueuses de l’environnement que la synthèse chimique traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions : La 2-méthylthioadénosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent la reconvertir en son nucléoside parent, l’adénosine.

Substitution : Le groupe méthylthio peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque sont couramment utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l’azoture de sodium ou les thiols.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Adénosine.

Substitution : Divers dérivés de l’adénosine substitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme unité de base dans la synthèse de molécules plus complexes.

Biologie : Elle joue un rôle dans la signalisation cellulaire et le métabolisme.

Comparaison Avec Des Composés Similaires

Adenosine: The parent nucleoside without the methylthio group.

S-Adenosylmethionine: A related compound involved in methylation reactions.

Methylthioadenosine Phosphorylase: An enzyme that metabolizes 2-Methylthioadenosine.

Uniqueness: 2-Methylthioadenosine is unique due to its sulfur-containing methylthio group, which imparts distinct chemical and biological properties. It has specific roles in cellular metabolism and therapeutic potential that are not shared by its analogs .

Propriétés

IUPAC Name |

2-(6-amino-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDEAZTAFKOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961410 | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-39-9 | |

| Record name | NSC36900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methylthioadenosine primarily acts as an agonist or antagonist at purinergic receptors, specifically various subtypes of the P2Y family. [, , , , , , , , , ] Its binding to these receptors triggers a cascade of intracellular signaling events, often involving G proteins and downstream effectors like phospholipase C. [, , , , ] Depending on the specific receptor subtype and cell type, this can lead to diverse physiological responses such as smooth muscle contraction or relaxation, neurotransmitter release, ion channel modulation, and regulation of cellular functions like glycogen metabolism. [, , , , ]

ANone: 2-Methylthioadenosine is a purine nucleoside featuring a methylthio group at the 2-position of the adenine base.

A: 2-Methylthioadenosine is not inherently catalytic. It acts as a ligand for purinergic receptors, modulating their activity rather than directly catalyzing chemical reactions. [, , , , , , , , , ]

A: Yes, computational chemistry techniques have been employed to study 2-methylthioadenosine, particularly in the context of its interaction with the P2Y1 receptor. [] Molecular docking and molecular dynamics simulations can provide insights into the binding mode of 2-methylthioadenosine within the receptor's binding pocket, aiding in understanding its structure-activity relationships and potentially guiding the design of novel P2Y1 receptor modulators.

A: Research indicates that modifications to the 2-methylthioadenosine structure can significantly impact its activity, potency, and selectivity for different P2Y receptor subtypes. [, , ] For instance, the presence of a methylthio group at the 2-position is crucial for its activity at certain P2Y receptors, like the canine P2Y11 receptor. [] Modifications to the phosphate chain, such as replacing oxygen atoms with methylene groups, can also affect potency and the kinetics of receptor interaction. [] Additionally, subtle structural variations can lead to shifts in agonist versus antagonist behavior at the same receptor subtype. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B1229759.png)

![2-Propan-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1229763.png)